4,6(1H,5H)-Pyrimidinedione, 2-(hexahydro-1H-azepin-1-yl)-5-phenyl-
Description
4,6(1H,5H)-Pyrimidinedione, 2-(hexahydro-1H-azepin-1-yl)-5-phenyl-, is a pyrimidinedione derivative characterized by a bicyclic core structure with substitutions at positions 2 and 4. The hexahydro-1H-azepin-1-yl group at position 2 introduces a seven-membered nitrogen-containing ring, while the phenyl group at position 5 contributes aromaticity and steric bulk. This compound (CAS: 61280-31-7) has a molecular formula of C₁₁H₁₇N₃O₂ and a molecular weight of 235.28 g/mol. Its InChIKey (NBJUCZPSJYCNFW-UHFFFAOYSA-N) reflects its stereochemical uniqueness .
Properties
CAS No. |
61280-40-8 |
|---|---|
Molecular Formula |
C16H19N3O2 |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
2-(azepan-1-yl)-5-phenyl-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C16H19N3O2/c20-14-13(12-8-4-3-5-9-12)15(21)18-16(17-14)19-10-6-1-2-7-11-19/h3-5,8-9,13H,1-2,6-7,10-11H2,(H,17,18,20,21) |
InChI Key |
DRFYZIONMBMHMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=NC(=O)C(C(=O)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
4,6(1H,5H)-Pyrimidinedione derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The specific compound 4,6(1H,5H)-Pyrimidinedione, 2-(hexahydro-1H-azepin-1-yl)-5-phenyl- is of particular interest for its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanism of action, therapeutic effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a pyrimidinedione core with a hexahydro-1H-azepin moiety and a phenyl group. Its molecular formula is with a molecular weight of 232.28 g/mol. The structural features contribute to its interaction with biological targets.
4,6(1H,5H)-Pyrimidinedione derivatives are believed to exert their biological effects primarily through enzyme inhibition and receptor modulation. These mechanisms can lead to various pharmacological effects including anti-inflammatory and anticancer activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrimidinedione derivatives. For instance, compounds similar to 4,6(1H,5H)-Pyrimidinedione have shown significant cytotoxicity against various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis and inhibit cell proliferation.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 0.37 | Apoptosis induction |
| Compound B | MCF-7 | 0.73 | Cell cycle arrest |
| Compound C | A549 | 0.95 | Apoptosis induction |
These findings suggest that the compound may interfere with critical signaling pathways involved in cancer cell survival.
Anti-inflammatory Activity
In addition to anticancer properties, 4,6(1H,5H)-Pyrimidinedione derivatives have been evaluated for anti-inflammatory effects. Studies utilizing animal models of inflammation demonstrated that these compounds can significantly reduce edema and inflammatory markers.
| Study Reference | Model Used | Result |
|---|---|---|
| Carrageenan-induced paw edema in rats | Significant reduction in paw swelling | |
| COX inhibition assay | Dose-dependent inhibition of COX enzymes |
These results indicate that the compound may act as a potential therapeutic agent for inflammatory diseases.
Case Study 1: Anticancer Efficacy
A study published in Medicinal Chemistry Research evaluated a series of pyrimidinedione derivatives for their anticancer activity against HeLa cells. The results showed that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like sorafenib, indicating superior potency.
Case Study 2: In Vivo Anti-inflammatory Effects
Research conducted on the anti-inflammatory effects of pyrimidinedione derivatives utilized a rat model to assess the efficacy of these compounds in reducing inflammation induced by carrageenan. The study found that administration of the compound resulted in a marked decrease in inflammation compared to control groups.
Comparison with Similar Compounds
Key Structural Insights :
- Azepine vs.
- Phenyl vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
